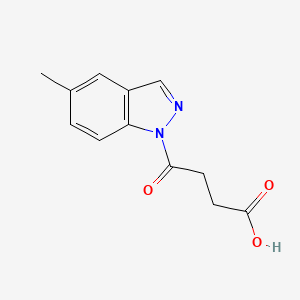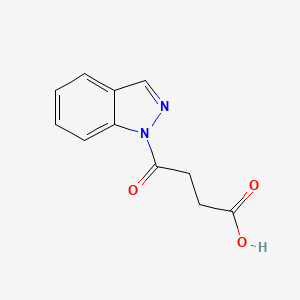![molecular formula C15H15N3O3 B7830660 methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate](/img/structure/B7830660.png)
methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is a novel organic compound featuring a pyrazolo[1,5-a]pyrimidine core. Compounds of this nature are often explored for their biological activity, particularly in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyrimidine core: : This step involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions.
Attachment of the methyl benzoate moiety: : The resultant intermediate is then subjected to esterification with methyl benzoate under conditions such as catalytic acid or base.
Industrial Production Methods
On an industrial scale, the process needs to be optimized for yield and purity. Large-scale reactors with precise temperature and pH control, as well as the use of high-purity starting materials, are crucial. The key challenge is maintaining reaction conditions to avoid side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.
Reduction: : Reduction reactions can target the keto group in the pyrazolo[1,5-a]pyrimidine ring.
Substitution: : The ester group and other functional sites can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Use of reagents like NaBH₄ or LiAlH₄.
Substitution: : Halogenating agents and bases such as NaOH or K₂CO₃.
Major Products
Oxidation: : Various carboxylated and hydroxylated products.
Reduction: : Reduced derivatives of the pyrazolo[1,5-a]pyrimidine ring.
Substitution: : Substituted esters and amides.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a subject of interest in synthetic chemistry for the development of new materials and catalysts.
Biology
Medicine
In medicinal chemistry, this compound can serve as a lead compound in the development of new drugs targeting specific proteins or pathways associated with diseases such as cancer or neurological disorders.
Industry
Mechanism of Action
Molecular Targets and Pathways
Methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is believed to interact with various biomolecular targets, including enzymes and receptors. Its exact mechanism of action would depend on its specific target, involving either inhibition or activation of these molecular entities, potentially altering signaling pathways.
Comparison with Similar Compounds
Unique Features
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound's methyl benzoate moiety might confer unique solubility or binding properties, making it more effective in certain applications.
Similar Compounds
Methyl 4-(2-oxo-2H-chromen-3-yl)benzoate
Ethyl 4-(4,5-dihydro-1H-pyrazol-3-yl)benzoate
Each of these compounds shares structural similarities but differs in specific functional groups or overall architecture, which can lead to different chemical properties and applications.
Hopefully this deep dive into methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate has intrigued you even more! Feel free to ask anything else you might want to know!
Properties
IUPAC Name |
methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12-4-2-11(3-5-12)10-17-13-6-8-16-18(13)9-7-14(17)19/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPBGGCJNZIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)CCN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-oxo-2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830578.png)
![ethyl 4-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoate](/img/structure/B7830579.png)
![4-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7830586.png)
![4-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7830594.png)
![4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B7830602.png)
![methyl 4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830608.png)


![1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7830629.png)
![methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate](/img/structure/B7830636.png)

![(6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetic acid](/img/structure/B7830648.png)

![8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-6-one](/img/structure/B7830664.png)
